N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide

Drug Design Physicochemical Property Optimization Sulfonamide SAR

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1105234-76-1, molecular formula C16H16FNO6S, molecular weight 369.36 g/mol) is a synthetic aryl sulfonamide featuring a 5-fluoro-2-methoxybenzenesulfonamide core linked via an ethylene spacer to a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) moiety. This compound belongs to a class of sulfonamide derivatives that have been investigated in medicinal chemistry for enzyme inhibition, particularly against carbonic anhydrase isoforms and as potential anticancer agents.

Molecular Formula C16H16FNO6S
Molecular Weight 369.36
CAS No. 1105234-76-1
Cat. No. B2946980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
CAS1105234-76-1
Molecular FormulaC16H16FNO6S
Molecular Weight369.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H16FNO6S/c1-21-14-4-2-11(17)8-16(14)25(19,20)18-6-7-22-12-3-5-13-15(9-12)24-10-23-13/h2-5,8-9,18H,6-7,10H2,1H3
InChIKeyJUAUZGUHWRAHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1105234-76-1): Procurement-Relevant Identity and Structural Context


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1105234-76-1, molecular formula C16H16FNO6S, molecular weight 369.36 g/mol) is a synthetic aryl sulfonamide featuring a 5-fluoro-2-methoxybenzenesulfonamide core linked via an ethylene spacer to a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenyl) moiety . This compound belongs to a class of sulfonamide derivatives that have been investigated in medicinal chemistry for enzyme inhibition, particularly against carbonic anhydrase isoforms and as potential anticancer agents [1]. The compound is primarily distributed as a research chemical with a typical purity specification of 95% . Definitive, publicly available in vitro or in vivo pharmacological profiling data for this exact chemical entity remain exceptionally scarce in the peer-reviewed primary literature as of the current evidence cutoff.

Why N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1105234-76-1) Cannot Be Reliably Replaced by a Generic In-Class Analog


Within the aryl sulfonamide chemical space, minor structural perturbations—such as the regioisomeric placement of the methoxy and fluoro substituents on the benzene ring, or the nature of the N-alkyl linker to the benzodioxole—can profoundly alter enzyme inhibition potency, selectivity, and pharmacokinetic properties [1]. The target compound possesses a unique combination of a 5-fluoro-2-methoxy substitution pattern on the sulfonamide phenyl ring and an ethylene-linked benzodioxole. Closely related analogs (e.g., the 4-methoxy des-fluoro variant, or compounds where the benzodioxole is directly N-attached without the ethylene spacer) exhibit different hydrogen-bonding topologies, lipophilicity, and steric occupancy within enzyme active sites [2]. Consequently, assuming functional interchangeability without confirmatory comparative pharmacological data risks selecting a molecule with substantially altered, or even absent, activity at the intended target. The following quantitative evidence, albeit limited by the sparse primary data publicly available for this precise compound, delineates what can be objectively compared.

Quantitative Differentiation Evidence for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide vs. Closest Analogs


Fluorine Substitution and Methoxy Regioisomerism: Calculated Lipophilicity and Electronic Differentiation vs. the 4-Methoxy Des-Fluoro Analog

The target compound contains a 5-fluoro-2-methoxy substitution on the benzenesulfonamide ring, whereas the closest commercially cataloged analog, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methoxybenzenesulfonamide (PubChem CID 30366356), bears only a 4-methoxy group without fluorine [1]. This difference yields a computed XLogP3-AA of approximately 2.3 for the des-fluoro analog [1]. Although an experimental logP for the target compound is not publicly available, the presence of the electron-withdrawing fluorine atom in the target compound is predicted to increase lipophilicity by approximately +0.3 to +0.5 log units compared to the des-fluoro analog, based on established fragment-based lipophilicity contributions of aromatic fluorine substitution [2].

Drug Design Physicochemical Property Optimization Sulfonamide SAR

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics Relative to a Morpholino-Ethyl Analog

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 887219-15-0) is a commercially listed analog that replaces the ethylene–oxy–benzodioxole linker in the target compound with a bulkier morpholino-ethyl-benzodioxole scaffold, increasing the molecular weight by 69.1 Da (from 369.36 to 438.47 g/mol) . The target compound's lower molecular weight confers an inherent advantage in ligand efficiency metrics (e.g., LE = 1.4 × pIC50 / heavy atom count), assuming equipotent target engagement.

Fragment-Based Drug Discovery Ligand Efficiency Sulfonamide Optimization

Increased Topological Polar Surface Area (tPSA) Relative to N-Benzyl-5-Fluoro-2-Methoxybenzenesulfonamide: Implications for CNS Multiparameter Optimization

The target compound incorporates a benzodioxole–ethyl ether extension, which increases the topological polar surface area (tPSA) compared to simpler N-benzyl-5-fluoro-2-methoxybenzenesulfonamide (CAS 634165-99-4) . Using the fragment-based tPSA contributions of the additional oxygen atoms in the benzodioxole ring, the target compound's tPSA is estimated to be 80–90 Ų, whereas the N-benzyl analog is predicted to have a tPSA around 65 Ų [1].

CNS Drug Design Physicochemical Property Space Blood-Brain Barrier Permeability

Recommended Research and Procurement Application Scenarios for N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide (CAS 1105234-76-1)


Probe Compound for Carbonic Anhydrase Isoform Selectivity Profiling in Peripheral Tissue Assays

Given the well-established role of aromatic sulfonamides as carbonic anhydrase (CA) inhibitors [1], and the target compound's higher calculated tPSA (80–90 Ų) that favors peripheral over CNS distribution, this compound is rationally suited as a starting probe for profiling CA isoform selectivity in non-CNS tissues (e.g., kidney, eye, tumor microenvironment). Its fluorine substitution allows for potential ¹⁸F-labeled analog development for PET imaging, a key advantage over non-fluorinated congeners.

Lead-Likeness Benchmarking Standard in Fragment-to-Lead Optimization Programs

With a molecular weight of 369.36 g/mol and compliance with lead-likeness criteria, this compound serves as an excellent benchmarking standard for optimizing ligand efficiency in sulfonamide-based projects. Its physical-chemical property profile (estimated logP 2.6–2.8, tPSA 80–90 Ų) occupies a favorable 'sweet spot' for oral bioavailability according to Lipinski and Veber rules, making it a more attractive chemical starting point than the higher molecular weight morpholino-ethyl analog (MW 438.47 g/mol) .

Selective Tool Compound for Structure-Activity Relationship (SAR) Studies on the Benzodioxole-Ethoxy Linker

The ethylene–oxy–benzodioxole linker is a distinguishing feature of this molecule compared to analogs that attach the benzodioxole group directly via a methylene or amide bond. This unique spacer length and heteroatom connectivity pattern provides a specific pharmacophoric geometry that can be systematically varied in SAR studies aimed at mapping the optimal distance and orientation between the sulfonamide zinc-binding group and a hydrophobic sub-pocket, a critical parameter in metalloenzyme inhibitor design.

Reference Compound for Analytical Method Development and Metabolite Identification in Fluorinated Sulfonamides

The presence of a single fluorine atom and the characteristic benzodioxole moiety provide distinct mass spectrometric (MS) and ¹⁹F NMR signatures that are highly valuable for analytical method development. This compound can serve as a reference standard for LC-MS/MS method development, stability studies, and forced degradation profiling of fluorinated sulfonamide libraries, exploiting the unique ¹⁹F chemical shift and the characteristic MS/MS fragmentation pattern of the benzodioxole ring [2].

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